DAMGO TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

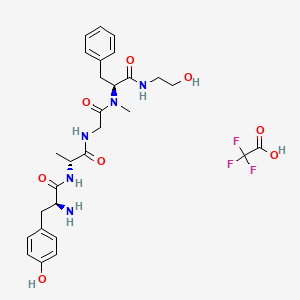

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O6.C2HF3O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;3-2(4,5)1(6)7/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);(H,6,7)/t17-,21+,22+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGIQPUQVVEMTD-NJUGUJQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F3N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DAMGO TFA

Introduction

[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic, metabolically stable analogue of enkephalin, an endogenous opioid peptide. It functions as a potent and highly selective full agonist for the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. Due to its high selectivity and efficacy, DAMGO is an indispensable tool in pharmacological research to investigate the µ-opioid system, from molecular signaling cascades to complex physiological and behavioral responses. The trifluoroacetate (TFA) salt form is common for synthetic peptides, ensuring stability and solubility for experimental use. This guide provides a detailed examination of DAMGO's mechanism of action, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Receptor Binding and Selectivity

DAMGO's primary action is to bind to and activate the µ-opioid receptor. Its selectivity for the MOR over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) is substantial, making it a preferred ligand for studying MOR-specific functions.[1][2] The structural basis for this selectivity lies in specific amino acid residues within the receptor's binding pocket; studies using chimeric receptors indicate that the region around the third extracellular loop is crucial for discriminating between µ- and κ-receptors.[1]

Data Presentation: Receptor Binding Affinity

The binding affinity of DAMGO for human opioid receptors is summarized below, highlighting its strong preference for the µ-subtype.

| Receptor Subtype | Ligand | Parameter | Value (nM) | System | Reference |

| µ-Opioid Receptor (human) | DAMGO | Kᵢ | 1.18 | Recombinant receptors | [3][4] |

| δ-Opioid Receptor (human) | DAMGO | Kᵢ | 1,430 | Recombinant receptors | |

| κ-Opioid Receptor (human) | DAMGO | Kᵢ | 213 | Recombinant receptors |

Intracellular Signaling Pathways

Upon binding, DAMGO stabilizes an active conformation of the MOR, initiating a cascade of intracellular signaling events. These pathways are primarily mediated by heterotrimeric G proteins but also involve other signaling molecules, sometimes in a cell-type or brain-region-specific manner.

Canonical G-Protein Pathway

The MOR couples preferentially to inhibitory G proteins of the Gi/o family. DAMGO binding promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. Each of these components proceeds to modulate the activity of downstream effectors.

-

Gαi/o Subunit: The primary role of the activated Gαi/o-GTP subunit is to inhibit the enzyme adenylyl cyclase. This action reduces the intracellular synthesis of the second messenger cyclic adenosine monophosphate (cAMP).

-

Gβγ Subunit: The freed Gβγ dimer directly interacts with and modulates various ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Concurrently, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.

These coordinated actions at the plasma membrane decrease neuronal excitability and inhibit neurotransmitter release, which are the foundational mechanisms for opioid-induced analgesia and other central effects.

Caption: Canonical Gi/o signaling pathway activated by DAMGO at the µ-opioid receptor.

Context-Dependent and Biased Signaling

Beyond the canonical pathway, DAMGO-induced MOR activation can trigger other signaling networks. These pathways are often associated with longer-term cellular changes and can be ligand- and cell-type-specific.

-

MAPK/ERK Pathway: DAMGO robustly activates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This activation is often dependent on β-arrestin recruitment and the formation of a signaling complex involving scaffolding proteins such as IQGAP1 and CRKL, ultimately leading to the phosphorylation and nuclear translocation of ERK.

-

β-Arrestin Recruitment: DAMGO stimulation promotes the phosphorylation of the MOR by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins, which not only desensitize G protein signaling but also initiate their own wave of signaling (as with ERK) and facilitate receptor internalization.

-

Region-Specific Signaling: The downstream effectors of MOR activation can vary by neuroanatomical location. For instance, in the ventral tegmental area (VTA), DAMGO depresses GABAergic transmission via the Gi protein-Kv channel pathway. In contrast, in the periaqueductal gray (PAG), its effects are mediated through a phospholipase A2 (PLA2) pathway.

Caption: DAMGO-stimulated β-arrestin and MAPK/ERK signaling pathway.

Physiological and Cellular Consequences

The signaling cascades initiated by DAMGO translate into significant cellular and systemic effects.

-

Presynaptic Inhibition: A primary consequence of MOR activation is the inhibition of neurotransmitter release from presynaptic terminals. DAMGO has been shown to suppress the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters in various brain regions, including the supraoptic nucleus and solitary nucleus. This occurs through the Gβγ-mediated inhibition of calcium influx, which is essential for vesicular fusion.

-

Postsynaptic Inhibition: Through the activation of GIRK channels, DAMGO causes hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential in response to excitatory stimuli.

-

Systemic Effects: At the organismal level, these cellular actions manifest as potent analgesia, respiratory depression, and euphoria. Studies also show that DAMGO can induce behavioral responses related to addiction, such as conditioned place preference and withdrawal symptoms.

Data Presentation: Functional Potency and Efficacy

DAMGO is considered a full agonist at the MOR, capable of eliciting the maximum possible response from the receptor signaling system.

| Assay Type | Parameter | Value | System | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 222 nM | C6µ cell membranes | |

| cAMP Accumulation | EC₅₀ | 1.5 nM | HEK293T cells | |

| Efficacy | Eₘₐₓ | Full Agonist | Multiple systems |

Key Experimental Protocols

The following sections detail standardized protocols for quantifying the interaction of DAMGO with the µ-opioid receptor.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of DAMGO by measuring its ability to compete with a radiolabeled ligand for binding to the MOR.

Methodology

-

Membrane Preparation: Homogenize tissues or cells expressing MOR (e.g., CHO-hMOR cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of DAMGO (competitor), and a fixed concentration of a radioligand (e.g., [³H]DAMGO or the antagonist [³H]Diprenorphine) near its Kₑ value.

-

Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of DAMGO. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Caption: Experimental workflow for a radioligand competition binding assay.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by DAMGO.

Methodology

-

Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4), GDP (e.g., 10-30 µM) to enhance the signal window, and varying concentrations of DAMGO.

-

Pre-incubation: Add the membrane suspension (typically 10-20 µg protein/well) and pre-incubate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

-

Quantification: Dry the filters and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding (stimulated cpm) against the log concentration of DAMGO. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Caption: Experimental workflow for the [³⁵S]GTPγS functional assay.

Protocol 3: cAMP Accumulation Assay

This whole-cell functional assay measures DAMGO's ability to inhibit adenylyl cyclase activity.

Methodology

-

Cell Culture: Seed cells stably expressing the MOR (e.g., HEK-hMOR or CHO-hMOR) into a 96-well plate and grow to ~90% confluency.

-

Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 30 minutes at 37°C to prevent cAMP degradation.

-

Agonist Treatment: Add varying concentrations of DAMGO to the wells and incubate for 15 minutes at 37°C.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells (except basal controls) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.

-

cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve to calculate cAMP concentrations. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of DAMGO. Use non-linear regression to determine the EC₅₀ value.

Caption: Experimental workflow for a cAMP accumulation functional assay.

DAMGO TFA is a powerful pharmacological tool whose mechanism of action is centered on its selective and high-efficacy agonism at the µ-opioid receptor. Its binding initiates a cascade of well-defined intracellular signaling events, primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. This canonical pathway is supplemented by biased signaling networks, including the MAPK/ERK pathway, which together orchestrate a reduction in neuronal excitability and neurotransmitter release. These molecular and cellular actions are the foundation of its potent physiological effects and underscore its continued importance in advancing our understanding of opioid pharmacology and developing novel therapeutics.

References

- 1. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

The Role of DAMGO TFA in the Study of G-Protein Coupled Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO), a synthetic opioid peptide, has established itself as an indispensable tool in the field of G-protein coupled receptor (GPCR) research. Its high selectivity and potent agonism for the µ-opioid receptor (MOR) have made it a cornerstone for elucidating the intricate mechanisms of opioid signaling, from receptor activation and downstream signaling cascades to the development of novel therapeutics. This technical guide provides an in-depth overview of the multifaceted role of DAMGO in studying GPCRs, with a focus on its application in key experimental assays, presentation of quantitative pharmacological data, and visualization of associated signaling pathways.

Core Properties of DAMGO

DAMGO is a synthetic analogue of the endogenous enkephalins, modified to enhance its stability and selectivity for the µ-opioid receptor.[1] Its structure, H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol, confers high affinity and specificity for the MOR, making it an invaluable research tool to probe the receptor's function without significant off-target effects at delta (δ) or kappa (κ) opioid receptors.[2][3]

Quantitative Pharmacological Profile of DAMGO

The precise quantification of DAMGO's interaction with the µ-opioid receptor is fundamental to its application in research. The following tables summarize key pharmacological parameters of DAMGO across various in vitro assays.

Table 1: Binding Affinity of DAMGO for Opioid Receptors

| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Kd (nM) | Reference |

| µ-opioid | Human | Radioligand Binding | [³H]DAMGO | 1.18 | [2] | |

| µ-opioid | Human | Radioligand Binding | [³H]DAMGO | 1.59 | [4] | |

| µ-opioid | Human | Radioligand Binding | [³H][Dmt¹]DALDA | 0.199 | ||

| µ-opioid | Rat | Radioligand Binding | [³H]DAMGO | 1.2 | ||

| δ-opioid | Human | Radioligand Binding | 1430 | |||

| κ-opioid | Human | Radioligand Binding | 213 |

Table 2: Functional Potency and Efficacy of DAMGO at the µ-Opioid Receptor

| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | C6µ cells | EC₅₀ | 222 nM | |

| [³⁵S]GTPγS Binding | CHO-hMOR cells | Emax | Full Agonist | |

| [³⁵S]GTPγS Binding | Neonatal guinea pig brainstem | EC₅₀ | Lower than morphine and M6G | |

| cAMP Accumulation | CHO cells expressing µ-receptors | Efficacy | Partial Agonist | |

| β-arrestin 2 Recruitment | CHO-K1 OPRM1 β-arrestin cells | EC₅₀ | 10 - 50 nM | |

| β-arrestin 2 Recruitment | CHO-K1 OPRM1 β-arrestin cells | Emax | 100% (Reference Agonist) | |

| Muscle Contraction | Mouse Vas Deferens | EC₅₀ | 238.47 nM |

Key Experimental Applications and Protocols

DAMGO is a versatile tool employed in a range of assays to dissect the GPCR signaling cascade. Below are detailed protocols for some of the most common experimental applications.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following agonist binding to a GPCR. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation, and its incorporation is quantified as a measure of receptor-mediated G-protein activation.

Experimental Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the µ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

To each well, add in the following order:

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (typically 10-100 µM final concentration) to enhance agonist-stimulated binding.

-

Varying concentrations of DAMGO or other test compounds. For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Membrane suspension (typically 10-20 µg of protein per well).

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements to obtain specific binding.

-

Plot specific binding as a function of DAMGO concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

-

cAMP Accumulation Assay

The µ-opioid receptor is typically coupled to the inhibitory G-protein, Gαi, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol:

-

Cell Culture and Plating:

-

Culture cells stably or transiently expressing the µ-opioid receptor (e.g., CHO or HEK293 cells) in appropriate media.

-

Plate the cells in a 96-well or 384-well plate and grow to confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for a short period to prevent cAMP degradation.

-

Add varying concentrations of DAMGO or other test compounds and incubate.

-

Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each DAMGO concentration.

-

Plot the percentage of inhibition against the logarithm of the DAMGO concentration to determine the IC₅₀ value.

-

β-Arrestin Recruitment Assay

Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to desensitization, internalization, and initiation of G-protein-independent signaling pathways.

Experimental Protocol (using PathHunter® technology as an example):

-

Cell Handling:

-

Use a stable cell line co-expressing the µ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Plate the cells in a white, clear-bottom 384-well plate and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of DAMGO and other test compounds.

-

Add the compounds to the respective wells of the cell plate.

-

-

Incubation and Detection:

-

Incubate the plate for 90 minutes at 37°C.

-

Add the PathHunter® Detection Reagent, which contains the substrate for the complemented β-galactosidase enzyme.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Measurement and Data Analysis:

-

Read the chemiluminescent signal using a plate luminometer.

-

Normalize the data to a vehicle control (0% activation) and a saturating concentration of a reference full agonist like DAMGO (100% activation).

-

Plot the normalized response against the logarithm of the DAMGO concentration to determine EC₅₀ and Emax values.

-

Receptor Internalization Assay

Agonist-induced receptor internalization is a key mechanism for regulating the number of receptors at the cell surface and is often mediated by β-arrestin.

Experimental Protocol (Immunofluorescence-based):

-

Cell Culture and Treatment:

-

Culture cells expressing an epitope-tagged µ-opioid receptor (e.g., FLAG or HA tag) on glass coverslips.

-

Treat the cells with a saturating concentration of DAMGO (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Immunostaining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100) if staining for intracellular receptors.

-

Incubate with a primary antibody against the epitope tag.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides.

-

-

Imaging and Analysis:

-

Visualize the subcellular localization of the receptor using a fluorescence or confocal microscope.

-

Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments. High-content screening platforms can automate this analysis.

-

Visualization of DAMGO-Mediated Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involving DAMGO.

Caption: DAMGO signaling at the µ-opioid receptor.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Caption: DAMGO as a reference for biased agonism.

Conclusion

DAMGO's high selectivity and well-characterized pharmacological profile have solidified its position as a critical reference compound in the study of µ-opioid receptors and, by extension, the broader family of GPCRs. Its utility spans from fundamental research into receptor activation and signaling to the preclinical evaluation of novel drug candidates. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize DAMGO in their studies, ultimately contributing to a deeper understanding of GPCR biology and the development of improved therapeutics. By serving as a benchmark for both G-protein and β-arrestin pathway activation, DAMGO is instrumental in the ongoing exploration of biased agonism, a concept with the potential to revolutionize drug design by separating therapeutic effects from adverse side effects.

References

- 1. DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

physiological effects of DAMGO TFA administration

An In-depth Technical Guide to the Physiological Effects of DAMGO TFA Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction

[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic opioid peptide renowned for its high selectivity as an agonist for the μ-opioid receptor (MOR).[1][2][3] Supplied as a trifluoroacetate (TFA) salt, DAMGO serves as a critical pharmacological tool in neuroscience and drug development to probe the function of the MOR system, distinguish between opioid receptor subtypes, and elucidate the mechanisms underlying opioid-induced physiological effects such as analgesia, reward, and respiratory depression.[2][4] Its high efficacy and selectivity, compared to broader-acting opioids like morphine, allow for precise investigation of MOR-mediated signaling and physiological responses. This document provides a comprehensive technical overview of the pharmacology, mechanism of action, and diverse , supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacology and Receptor Binding Profile

DAMGO's primary pharmacological characteristic is its high binding affinity and selectivity for the μ-opioid receptor over δ-opioid (DOR) and κ-opioid (KOR) receptors. This selectivity has been quantified in numerous binding assays, establishing it as a gold-standard MOR agonist.

Table 1: Opioid Receptor Binding Affinity of DAMGO

| Receptor Subtype | Ligand Type | Preparation | Binding Value (Ki or Kd) | Reference |

|---|---|---|---|---|

| Human μ-opioid receptor (MOR) | Agonist | Recombinant | Ki = 1.18 nM | |

| Human δ-opioid receptor (DOR) | Agonist | Recombinant | Ki = 1,430 nM | |

| Human κ-opioid receptor (KOR) | Agonist | Recombinant | Ki = 213 nM |

| Native μ-opioid receptor (MOR) | Agonist | Native tissue | Kd = 3.46 nM | |

Mechanism of Action and Signaling Pathways

As a G-protein coupled receptor (GPCR) agonist, DAMGO initiates a cascade of intracellular signaling events upon binding to the MOR. The receptor is primarily coupled to inhibitory G-proteins (Gαi/o).

G-Protein Activation and Downstream Effectors

Activation of the MOR by DAMGO leads to the dissociation of the Gαi/o subunit from the Gβγ complex.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit complex directly modulates ion channel activity, causing:

-

Activation of GIRKs: Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux, membrane hyperpolarization, and decreased neuronal excitability.

-

Inhibition of VGCCs: Inhibition of voltage-gated calcium channels (VGCCs), which reduces Ca²⁺ influx and subsequently decreases the release of neurotransmitters from presynaptic terminals.

-

Biased Agonism and Pathway Diversity

Recent evidence highlights that different MOR agonists can stabilize distinct receptor conformations, leading to "biased agonism"—the preferential activation of specific downstream pathways. DAMGO and morphine, for instance, can recruit different intracellular machinery and produce opposing effects in the same brain region.

-

In the Basolateral Amygdala (BLA): DAMGO decreases presynaptic glutamate release via a Gαi-PLA₂-Arachidonic Acid pathway. In contrast, morphine increases glutamate release through a Gαi-PKC-ERK1/2-Synapsin I pathway.

-

In the Ventral Tegmental Area (VTA) vs. Periaqueductal Gray (PAG): DAMGO depresses inhibitory GABAergic transmission in VTA dopamine neurons via a Gαi-Kv channel pathway. In the PAG, this effect is mediated by a PLA₂-dependent pathway.

-

Scaffolding Proteins and MAPK/ERK Pathway: In some cellular contexts, DAMGO-stimulated MORs engage scaffolding proteins like IQGAP1 and CRKL, which are required for the activation of Rac1 and nuclear Extracellular signal-regulated kinase (ERK).

Core Physiological Effects

DAMGO administration elicits a range of physiological responses, primarily through its action on the central and peripheral nervous systems.

Central Nervous System Effects

-

Antinociception/Analgesia: DAMGO is a potent antinociceptive agent. By hyperpolarizing neurons and reducing excitatory neurotransmitter release in pain-processing regions like the spinal dorsal horn, it effectively suppresses pain transmission.

-

Neurotransmission: DAMGO predominantly exerts an inhibitory effect on synaptic transmission.

-

It presynaptically suppresses both excitatory and inhibitory currents in various brain regions, including the striatum and rostral solitary nucleus.

-

It reduces the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs).

-

-

Behavior and Reward:

-

Locomotor Activity: Intracerebroventricular (ICV) administration in rats produces biphasic effects on locomotion, typically an initial period of inhibition followed by hyperactivity.

-

Reward and Withdrawal: DAMGO produces rewarding effects, demonstrated by place conditioning assays in planarians. Abstinence following exposure can lead to withdrawal responses, such as decreased motility.

-

-

Hypothalamo-Pituitary-Adrenal (HPA) Axis: DAMGO stimulates the HPA axis, resulting in a significant and prolonged elevation of plasma corticosterone in rats.

Table 2: Quantitative Effects of DAMGO on Neuronal and Behavioral Parameters

| System/Assay | Species/Model | DAMGO Dose/Conc. | Observed Effect | Reference |

|---|---|---|---|---|

| Electrophysiology | Mouse rNST Neurons | 0.3 μM | 46 ± 3.3% suppression of ST-evoked currents | |

| Electrophysiology | Rat Sensory Neurons | 1 μM | Inhibited PGE2-induced increase in TTX-R INa from 103% to 24.9% | |

| Electrophysiology | Mouse Spinal Dorsal Horn | (not specified) | Produced outward currents of ~39.55 pA in GABAergic interneurons | |

| Locomotor Activity | Rats (ICV) | 0.1 and 1.0 μg | Biphasic effect: inhibition followed by hyperactivity | |

| Antinociception | Rats (Intrathecal) | 15 μg (in tolerance study) | Reversal of morphine tolerance |

| Neurotransmitter Release | Mouse rNST Neurons | 0.3 μM | Reduced frequency of miniature EPSCs | |

Peripheral and Systemic Effects

-

Cardiovascular System: In an isolated, perfused rat heart model, DAMGO administration (0.1 mg/kg in vivo or 170 nM in vitro) did not protect against ischemic injury and aggravated postischemic systolic and diastolic dysfunction.

-

Gastrointestinal (GI) System: Consistent with the general effects of μ-opioid agonists, DAMGO inhibits GI function. It has been shown to inhibit cholinergic contractions in guinea-pig trachea and is expected to decrease gastric motility. In diabetic mice, DAMGO was shown to improve glucose metabolism, an effect linked to increased expression of neuronal nitric oxide synthase (nNOS) in the duodenum, which slows gut motility.

-

Respiratory System: As a potent MOR agonist, DAMGO is expected to cause respiratory depression, a primary adverse effect of this drug class. While direct quantitative data for DAMGO is limited in the provided context, MOR agonists are well-documented to produce this effect.

Tolerance and Dependence

Chronic administration of MOR agonists leads to the development of tolerance (a diminished response to the drug) and dependence (the emergence of withdrawal symptoms upon cessation of the drug).

-

Mechanisms: The development and expression of tolerance and dependence to DAMGO's peripheral antinociceptive effects are mediated by distinct second messenger systems.

-

Tolerance Development: Prevented by nitric oxide synthase inhibitors.

-

Dependence Development: Blocked by protein kinase C (PKC) inhibitors.

-

Expression of Tolerance/Dependence: The expression of both established tolerance and dependence shares common calcium-dependent mechanisms.

-

-

Receptor Internalization: Unlike morphine, which causes limited MOR internalization, DAMGO is a robust inducer of receptor endocytosis and recycling. This property can be leveraged to reverse morphine tolerance. A single intrathecal injection of DAMGO in morphine-tolerant rats was shown to restore the analgesic sensitivity to morphine for up to 72 hours.

Key Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating DAMGO's effects on synaptic transmission in brain slices.

-

Animal Model & Slice Preparation:

-

A transgenic mouse (e.g., GAD67-EGFP) is anesthetized and transcardially perfused with ice-cold, oxygenated (95% O₂, 5% CO₂) sucrose-based artificial cerebrospinal fluid (ACSF).

-

The brain is rapidly removed, and coronal or sagittal slices (e.g., 300 μm thick) containing the region of interest (e.g., rostral nucleus of the solitary tract, VTA) are prepared using a vibratome in the same ice-cold sucrose-ACSF.

-

Slices are allowed to recover in standard ACSF (containing in mM: 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 dextrose) at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF at 32-34°C.

-

Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell voltage-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 HEPES, 10 NaCl, 1 EGTA, 1 MgCl₂, 1 CaCl₂, 2 ATP-Mg, and 0.2 GTP-Na).

-

To study synaptic currents, a bipolar stimulating electrode is placed to stimulate afferent fibers.

-

-

Drug Application:

-

A stable baseline of evoked or spontaneous synaptic currents is recorded for at least 5-10 minutes.

-

This compound (e.g., 0.3 - 1 μM) is applied via bath perfusion for 5-10 minutes.

-

Washout is performed by perfusing with standard ACSF.

-

-

Data Analysis:

-

Changes in the amplitude, frequency, and paired-pulse ratio of synaptic currents are measured and compared across baseline, drug application, and washout phases.

-

Protocol: Rodent Locomotor Activity Assay

This protocol is based on studies of DAMGO's behavioral effects in rats.

-

Animal Model and Surgical Preparation:

-

Male rats (e.g., Sprague-Dawley) are housed individually with a 12-hour light/dark cycle and access to food and water ad libitum.

-

For intracerebroventricular (ICV) administration, animals are anesthetized and a guide cannula is stereotaxically implanted into a lateral ventricle. Animals are allowed to recover for at least one week post-surgery.

-

-

Apparatus and Habituation:

-

An automated activity monitor (e.g., a clear Plexiglas box with infrared photobeam arrays) is used to quantify movement.

-

On the day of testing, animals are brought to the testing room and allowed to acclimate for at least 1 hour. They are then placed in the activity monitor for a 30-60 minute habituation period.

-

-

Drug Administration and Testing:

-

Following habituation, animals are briefly removed, receive an ICV microinjection of this compound (e.g., 0.01, 0.1, or 1.0 μg in sterile saline) or vehicle, and are immediately returned to the activity monitor.

-

Locomotor activity is recorded continuously for at least 60 minutes.

-

-

Data Analysis:

-

Data is typically binned into time blocks (e.g., 5 or 10 minutes).

-

Parameters such as total distance traveled, rearing frequency, and time spent in stereotypy are quantified and compared between dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Conclusion

This compound is an indispensable tool for opioid research, providing a highly selective means to activate the μ-opioid receptor. Its administration triggers a well-defined cascade of intracellular events, primarily leading to neuronal inhibition through the modulation of adenylyl cyclase and key ion channels. This mechanism underlies its potent physiological effects, including analgesia, reward, and impacts on autonomic functions. The phenomenon of biased agonism, where DAMGO's signaling profile differs from that of other opioids like morphine, underscores the complexity of MOR pharmacology and offers avenues for developing novel therapeutics. Furthermore, understanding the distinct mechanisms of tolerance and dependence associated with DAMGO provides critical insights for creating safer and more effective analgesics. The experimental protocols and quantitative data summarized herein offer a foundational guide for professionals engaged in the study and development of opioid-based therapies.

References

The Selective Affinity of DAMGO for the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) for opioid receptors. DAMGO is a synthetic opioid peptide renowned for its high selectivity as a mu-opioid receptor (MOR) agonist, making it an invaluable tool in pharmacological research. This document outlines the quantitative binding data, detailed experimental methodologies for assessing its affinity, and the intracellular signaling cascades it initiates.

Binding Affinity and Selectivity of DAMGO

DAMGO exhibits a strong preference for the mu-opioid receptor over delta (δ) and kappa (κ) opioid receptors. This selectivity is quantified through binding affinity constants such as the dissociation constant (Kd) and the inhibition constant (Ki). A lower value for these constants indicates a higher binding affinity.

Quantitative Binding Data

The following table summarizes the binding affinity of DAMGO for the three main classes of opioid receptors.

| Receptor Subtype | Ligand | Binding Affinity Constant | Value (nM) | Species | Reference |

| Mu (μ) | DAMGO | Kd | 1.18 | Human | [1] |

| Mu (μ) | DAMGO | Kd | 0.199 | Human | [2] |

| Mu (μ) | DAMGO | Kd | 0.57 | Human | [3] |

| Delta (δ) | DAMGO | Kd | 1,430 | Human | [1] |

| Delta (δ) | DAMGO | Ki | 180.4 | Rat | [4] |

| Kappa (κ) | DAMGO | Kd | 213 | Human |

Note: The trifluoroacetate (TFA) salt of DAMGO is a common formulation for this peptide and is not expected to significantly alter its binding affinity for the opioid receptors.

The data clearly illustrates DAMGO's high selectivity for the mu-opioid receptor, with its affinity being several hundred to over a thousand times greater for the mu receptor compared to the delta and kappa receptors.

Experimental Protocols

The determination of DAMGO's binding affinity and functional activity relies on established in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (e.g., DAMGO) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the Ki of DAMGO for the mu-opioid receptor.

Materials:

-

CHO-hMOR cell membranes (Chinese Hamster Ovary cells expressing the human mu-opioid receptor)

-

[³H]DAMGO (radioligand)

-

Unlabeled DAMGO (competitor)

-

Naloxone (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize CHO-hMOR cell membranes in ice-cold Assay Buffer. Centrifuge the homogenate and resuspend the pellet in fresh Assay Buffer to a specific protein concentration (e.g., 50-100 µg/mL), determined by a protein assay like the Bradford or BCA assay.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 50 µL of Assay Buffer.

-

Non-specific Binding (NSB): 50 µL of a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).

-

Competition: 50 µL of varying concentrations of unlabeled DAMGO.

-

-

Radioligand Addition: Add 50 µL of [³H]DAMGO in Assay Buffer to all wells. The final concentration should be approximately its Kd for the receptor (e.g., 0.5-1.5 nM).

-

Membrane Addition: Add 100 µL of the prepared cell membrane suspension to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold Assay Buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Competition Binding Assay Workflow.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor.

Objective: To determine the agonist activity of DAMGO at the mu-opioid receptor.

Materials:

-

Cell membranes expressing the mu-opioid receptor

-

[³⁵S]GTPγS

-

GDP

-

DAMGO

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay.

-

Assay Setup: In a microplate, add varying concentrations of DAMGO.

-

Incubation with Membranes: Add the cell membrane suspension to the wells and pre-incubate.

-

Initiation of Reaction: Add a solution containing GDP and [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding to the G-proteins.

-

Termination and Harvesting: Terminate the reaction and harvest the contents onto filter mats.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the logarithm of DAMGO concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

Mu-Opioid Receptor Signaling Pathway

Upon binding of an agonist like DAMGO, the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling to inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits.

-

Gαi/o subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit: Modulates the activity of various effector proteins, including:

-

Inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane.

-

Voltage-gated calcium channels (VGCCs), leading to their inhibition and a decrease in neurotransmitter release.

-

Furthermore, agonist binding can lead to the phosphorylation of the receptor, which promotes the recruitment of β-arrestin. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of G-protein independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs). DAMGO is known to be a full agonist that robustly promotes receptor internalization.

References

- 1. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a non-radioactive mass spectrometry-based binding assay at the μ-opioid receptor and its application for the determination of the binding affinities of 17 opiates/opioids as well as of the designer opioid isotonitazene and five further 2-benzylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Pharmacology of DAMGO TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of [D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin (DAMGO), a highly selective synthetic opioid peptide agonist for the μ-opioid receptor (MOR). The trifluoroacetate (TFA) salt is a common formulation for this research chemical. This document details its binding affinity, functional potency, and the intracellular signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays used to characterize its pharmacological profile.

Core Pharmacological Properties of DAMGO

DAMGO is a potent and selective agonist for the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Its interaction with the MOR initiates a cascade of intracellular events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in the analgesic and other opioid-like effects observed in preclinical studies.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of DAMGO for opioid receptors, as determined by various in vitro assays. These values highlight the selectivity of DAMGO for the μ-opioid receptor over the δ- and κ-opioid receptors.

Table 1: Opioid Receptor Binding Affinity of DAMGO

| Receptor Subtype | Kᵢ (nM) | Test System | Radioligand | Reference |

| Human μ (mu) | 1.18 | Recombinant human μ-opioid receptors | [³H]DAMGO | [1] |

| Human δ (delta) | 1430 | Recombinant human δ-opioid receptors | [³H]DPDPE | [1] |

| Human κ (kappa) | 213 | Recombinant human κ-opioid receptors | [³H]U69,593 | [1] |

| Rat μ (mu) | 1.01 - 9.9 | Rat brain membranes | [³H]DAMGO | [2] |

Table 2: Functional Potency of DAMGO

| Assay Type | Parameter | Value (nM) | Test System | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 28 | C6 glial cells expressing rat μ-opioid receptor | [3] |

| [³⁵S]GTPγS Binding | EC₅₀ | 45 | SH-SY5Y human neuroblastoma cells | |

| [³⁵S]GTPγS Binding | EC₅₀ | 222 | C6μ cell membranes | |

| cAMP Inhibition | EC₅₀ | 1.5 | HEK293T cells | |

| cAMP Inhibition | EC₅₀ | 18 | C6 glial cells expressing rat μ-opioid receptor |

Signaling Pathways and Mechanism of Action

Upon binding to the μ-opioid receptor, DAMGO stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gαi/o). The activated Gαi/o subunit then dissociates from the Gβγ dimer. The Gαi/o subunit proceeds to inhibit adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The Gβγ dimer can also signal independently, for instance, by modulating the activity of ion channels such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).

References

DAMGO TFA in the Study of Nociception and Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO), a highly selective synthetic peptide agonist for the μ-opioid receptor (MOR). Specifically, we will focus on its trifluoroacetate (TFA) salt, a common formulation in research settings, and its application in elucidating the mechanisms of nociception and the modulation of pain signaling pathways. This document details the molecular interactions, signaling cascades, and established experimental protocols involving DAMGO, supported by quantitative data and visual diagrams to facilitate comprehension and application in a research context.

Introduction to DAMGO

DAMGO is a synthetic analogue of enkephalin, an endogenous opioid peptide. It exhibits high selectivity and affinity for the μ-opioid receptor (MOR) over delta (δ) and kappa (κ) opioid receptors, making it an invaluable tool for isolating and studying MOR-specific functions.[1] The trifluoroacetate (TFA) salt is a common formulation for peptide-based research compounds, enhancing their stability and solubility in aqueous solutions for experimental use. The biological activity is conferred by the DAMGO peptide itself.

Mechanism of Action in Pain Modulation

DAMGO exerts its analgesic effects by activating MORs, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central and peripheral nervous systems.[2] Activation of these receptors modulates neuronal activity to suppress the transmission of pain signals.

Signaling Pathways: The binding of DAMGO to the MOR initiates a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).[3] This event triggers the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[2]

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[2] This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and reducing its excitability.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs). This action occurs presynaptically, reducing calcium influx upon arrival of an action potential and thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P from nociceptive nerve terminals.

-

-

MAPK Pathway Activation: MOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. This pathway is complex and can be involved in both acute signaling and longer-term changes related to tolerance and plasticity.

Below is a diagram illustrating the primary signaling cascade following DAMGO binding to the μ-opioid receptor.

Quantitative Data

The following tables summarize key quantitative parameters for DAMGO from various studies.

Table 1: Binding Affinity and Receptor Selectivity

| Receptor | Organism/System | Kd (nM) | Reference |

|---|---|---|---|

| μ-Opioid Receptor (MOR) | Human (recombinant) | 1.18 | |

| δ-Opioid Receptor (DOR) | Human (recombinant) | 1,430 |

| κ-Opioid Receptor (KOR) | Human (recombinant) | 213 | |

Table 2: In Vivo and In Vitro Efficacy

| Model/Assay | Species | Route/Method | Dose/Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Inflammatory Pain (CFA) | Rat | Intra-CeA | 7.7 - 15.4 ng | Significantly inhibited conditioned place avoidance (CPA). | |

| Formalin Test | Naked Mole-Rat | Intraperitoneal | 1 - 5 mg/kg | Naloxone-attenuated decrease in scratching/biting time in both phases. | |

| Formalin Test | Mouse | Intraplantar | Inactive doses | Co-administration with NOP01 produced supra-additive antinociception. | |

| Solitary Tract-Evoked Currents | Mouse (in vitro slice) | Bath application | 0.3 μM | 46 ± 3.3% mean suppression of ST-evoked currents. | |

| PGE2-Induced Na+ Current | Rat (DRG neurons) | Bath application | 1 μM | Inhibited PGE2-induced increase in TTX-R INa from 103% to 24.9%. | |

| GABAergic Interneurons | Mouse (in vitro slice) | Bath application | - | Produced outward currents of ~39.55 ± 2.16 pA. |

| Cholinergic Contraction | Guinea Pig (trachea) | Bath application | 1 - 100 μM | Maximum inhibition of 57 ± 15% at 1 Hz stimulation. | |

Experimental Protocols

DAMGO is utilized in a variety of experimental paradigms to probe its antinociceptive effects and underlying mechanisms. Detailed methodologies for key experiments are provided below.

Behavioral Assays for Nociception

Formalin Test This test assesses analgesic efficacy in a model of continuous inflammatory pain, which has two distinct phases: an acute, neurogenic phase followed by a tonic, inflammatory phase.

-

Objective: To measure the antinociceptive effect of DAMGO on both acute and tonic pain responses.

-

Materials:

-

Experimental animals (e.g., mice, rats).

-

DAMGO solution and vehicle control.

-

Formalin solution (e.g., 1-5% in saline).

-

Observation chamber with a clear floor.

-

Syringes for drug administration and formalin injection.

-

-

Methodology:

-

Acclimatization: Place animals in the observation chamber for at least 30 minutes to acclimate to the environment.

-

Drug Administration: Administer DAMGO or vehicle via the desired route (e.g., intrathecal, intraperitoneal, intraplantar).

-

Noxious Stimulus: After an appropriate pretreatment time, inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the dorsal or plantar surface of a hind paw.

-

Behavioral Observation: Immediately after injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw. Observations are typically divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).

-

Data Analysis: Compare the total time spent in nociceptive behaviors between DAMGO-treated and vehicle-treated groups for each phase. A significant reduction indicates an antinociceptive effect.

-

Conditioned Place Avoidance (CPA) Test This assay measures the affective-motivational dimension of pain. Animals learn to associate a specific environment with an unpleasant (painful) experience.

-

Objective: To determine if DAMGO can alleviate the negative affective state associated with persistent pain.

-

Materials:

-

CPA apparatus (typically a two-chamber box with distinct visual and tactile cues).

-

Experimental animals (e.g., rats).

-

Pain-inducing agent (e.g., Complete Freund's Adjuvant - CFA).

-

DAMGO solution and vehicle control.

-

-

Methodology:

-

Pre-Conditioning (Baseline): Allow each animal to freely explore both chambers of the apparatus and record the time spent in each. Animals showing a strong unconditioned preference for one chamber are often excluded.

-

Conditioning: This phase occurs over several days. On alternating days, animals are confined to one chamber after receiving a saline injection and to the other chamber after experiencing a pain state (e.g., following CFA injection).

-

Post-Conditioning Test: Administer DAMGO or vehicle. Place the animal in the neutral start area with free access to both chambers and record the time spent in each chamber for a set period.

-

Data Analysis: A successful induction of CPA is marked by a significant decrease in time spent in the pain-paired chamber compared to baseline. An attenuation of this avoidance in the DAMGO-treated group indicates a reduction in the affective component of pain.

-

In Vitro Electrophysiology

Whole-Cell Patch-Clamp Recording This technique is used to measure the electrical activity of individual neurons and assess how DAMGO modulates synaptic transmission and membrane properties.

-

Objective: To determine the pre- or postsynaptic effects of DAMGO on neuronal currents and excitability.

-

Materials:

-

Brain slice preparation (e.g., from the rostral nucleus of the solitary tract (rNST) or spinal dorsal horn).

-

Artificial cerebrospinal fluid (aCSF).

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

-

Glass micropipettes.

-

DAMGO solution, vehicle, and relevant antagonists (e.g., CTAP, naloxone).

-

-

Methodology:

-

Slice Preparation: Prepare acute brainstem or spinal cord slices from the animal model (e.g., GAD67-GFP knockin mouse to identify GABAergic neurons).

-

Recording: Place a slice in the recording chamber perfused with aCSF. Using a microscope, guide a glass micropipette to a target neuron to form a high-resistance seal ("gigaseal") and then rupture the membrane to achieve the whole-cell configuration.

-

Data Acquisition:

-

Evoked Currents: Stimulate afferent fibers (e.g., the solitary tract) and record excitatory or inhibitory postsynaptic currents (EPSCs/IPSCs).

-

Paired-Pulse Ratio (PPR): Deliver two closely spaced stimuli and measure the ratio of the second response amplitude to the first. A change in PPR is indicative of a presynaptic mechanism.

-

Miniature Currents: In the presence of tetrodotoxin (TTX) to block action potentials, record spontaneous miniature EPSCs (mEPSCs) or IPSCs (mIPSCs). A change in frequency suggests a presynaptic effect, while a change in amplitude suggests a postsynaptic effect.

-

-

Drug Application: After establishing a stable baseline recording, perfuse the slice with DAMGO (e.g., 0.3 μM) and observe changes in the recorded currents. Washout the drug to confirm reversibility. Specificity can be confirmed by pre-application of a MOR antagonist.

-

Data Analysis: Quantify changes in current amplitude, frequency, and PPR before, during, and after DAMGO application.

-

The workflow for a typical in vitro electrophysiology experiment is visualized below.

This guide provides a foundational understanding of DAMGO TFA's use in pain and nociception research. By leveraging its high selectivity for the μ-opioid receptor, researchers can continue to unravel the complex signaling pathways that govern pain perception and develop more targeted and effective analgesic therapies.

References

- 1. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Central Nervous System Effects of DAMGO

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic opioid peptide that serves as a highly selective and potent agonist for the μ-opioid receptor (MOR).[1][2] Its high affinity and selectivity for the MOR over delta (δ) and kappa (κ) opioid receptors make it an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the μ-opioid system in the central nervous system (CNS).[1] This guide provides a comprehensive overview of the CNS effects of DAMGO, detailing its mechanism of action, associated signaling pathways, quantitative effects on neuronal activity, and standard experimental protocols for its use in research.

Mechanism of Action

DAMGO exerts its effects by binding to and activating MORs, which are G-protein coupled receptors (GPCRs) belonging to the inhibitory Gi/Go family.[3][4] Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and synaptic transmission. The effects can be broadly categorized into presynaptic and postsynaptic mechanisms.

-

Presynaptic Inhibition: A primary mechanism of DAMGO is the suppression of neurotransmitter release from presynaptic terminals. This is achieved through the Gβγ subunit of the G-protein, which directly inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and thus vesicular release of neurotransmitters like glutamate and GABA. Studies have consistently shown that DAMGO reduces the frequency of both spontaneous and miniature excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs), an effect indicative of a presynaptic locus of action.

-

Postsynaptic Inhibition: DAMGO can also induce postsynaptic hyperpolarization, making neurons less likely to fire action potentials. This is primarily mediated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions and a more negative membrane potential. Additionally, the Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, which can further modulate neuronal function.

Signaling Pathways

The activation of MOR by DAMGO triggers several intracellular signaling cascades. While the canonical pathway involves Gi/Go protein modulation of ion channels and adenylyl cyclase, recent evidence reveals more complex and region-specific signaling networks.

Canonical MOR Signaling Pathway

The primary signaling cascade initiated by DAMGO is the Gi/Go pathway, which has direct consequences on neuronal excitability.

Brain Region-Specific and Non-Canonical Signaling

DAMGO's effects can vary depending on the brain region, suggesting differential downstream signaling. For example, in the ventral tegmental area (VTA), DAMGO depresses GABAergic transmission via a Gi protein-K⁺ channel pathway, whereas in the periaqueductal gray (PAG), it utilizes a phospholipase A2 (PLA2) pathway. Furthermore, DAMGO can engage scaffolding proteins like IQGAP1 and CRKL to activate Rac1 and nuclear ERK, pathways distinct from those activated by other MOR agonists like morphine.

Quantitative Data Summary

The following tables summarize key quantitative data on DAMGO's activity from various experimental paradigms.

Table 1: Receptor Binding Affinity and Functional Efficacy

| Parameter | Receptor | Species | Value | Assay Type | Reference |

| Kd | μ (mu) | Human | 1.18 nM | Radioligand Binding | |

| δ (delta) | Human | 1,430 nM | Radioligand Binding | ||

| κ (kappa) | Human | 213 nM | Radioligand Binding | ||

| EC50 | μ (mu) | Human (HEK293T cells) | 1.5 nM | cAMP Inhibition | |

| Efficacy | μ (mu) | --- | 100% (Standard Agonist) | [³⁵S]GTPγS Binding |

Table 2: In Vitro Electrophysiological Effects

| Brain Region | Neuron Type | Effect | Concentration | Quantitative Change | Reference |

| Rostral Solitary Nucleus (rNST) | GAD67+ / GAD67- | Suppression of ST-evoked currents | 0.3 μM | 46 ± 3.3% mean suppression | |

| Rostral Solitary Nucleus (rNST) | GAD67+ / GAD67- | ↓ mEPSC Frequency | 0.3 μM | From 1.89 Hz to 1.08 Hz | |

| Hippocampus (CA1) | Pyramidal Neurons | ↓ IPSC Amplitude | 1 μM | ~70% suppression | |

| Dorsal Hippocampus | --- | ↓ Glutamatergic Currents | 1 μM | From 158.7 pA to 26.8 pA | |

| Dorsal Hippocampus | --- | ↓ GABAergic Currents | 1 μM | From 288.1 pA to 82.9 pA | |

| Spinal Dorsal Horn (SG) | GABAergic Interneurons | Induced Outward Current | --- | 39.55 ± 2.16 pA | |

| Spinal Dorsal Horn (SG) | SG Neurons | Membrane Hyperpolarization | 1 μM | From -61.4 mV to -67.6 mV | |

| Ventral Tegmental Area (VTA) | Dopaminergic Neurons | ↓ LHb-evoked EPSCs | 1 μM | From 163 pA to 69 pA |

Table 3: In Vivo Behavioral Effects

| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |

| Rat | Intracerebroventricular (ICV) | 0.1 - 1.0 µg | Biphasic locomotor activity (inhibition then hyperactivity) | |

| Rat | Intra-amygdala (CeA) | 2 nmol | Increased food intake | |

| Rat | Intra-amygdala (CeA) | 7.7 - 15.4 ng | Attenuated pain-induced conditioned place avoidance | |

| Mouse | Intracerebroventricular (ICV) | 0.02 - 1.0 µg | Inhibition of pain-related behaviors | |

| Planarians | Acute Exposure | 1 μM | Hypermotility |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study DAMGO's CNS effects.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure DAMGO's effects on synaptic transmission and intrinsic membrane properties in acute brain slices.

Methodology:

-

Animal Anesthesia and Brain Extraction: Anesthetize a rodent (e.g., mouse or rat) with isoflurane or urethane and rapidly decapitate. Surgically remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).

-

Slice Preparation: Cut coronal or sagittal brain slices (e.g., 250-300 μm thick) containing the region of interest (e.g., VTA, hippocampus) using a vibratome.

-

Slice Recovery: Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

Recording: Place a single slice in a recording chamber on a microscope stage, continuously perfused with oxygenated ACSF. Visualize neurons using DIC optics.

-

Patch Pipette and Intracellular Solution: Pull glass pipettes to a resistance of 3-6 MΩ. Fill with an appropriate intracellular solution (e.g., a K-gluconate based solution for current-clamp or a Cs-based solution for voltage-clamp).

-

Data Acquisition: Obtain a high-resistance (>1 GΩ) seal and establish a whole-cell configuration. Record baseline synaptic activity (e.g., spontaneous EPSCs/IPSCs) or evoked responses by stimulating afferent pathways with a bipolar electrode.

-

DAMGO Application: After a stable baseline recording is established, bath-apply DAMGO at the desired concentration (e.g., 0.3 - 1 μM) by adding it to the perfusing ACSF.

-

Analysis: Record changes in current amplitude, frequency, paired-pulse ratio, or membrane potential. A washout period is used to confirm reversibility. The effect can be confirmed as MOR-specific by co-application with a MOR antagonist like CTAP.

Protocol: c-Fos Immunohistochemistry

This protocol is used to map neuronal activation in the brain following targeted DAMGO administration.

Methodology:

-

Animal Surgery and Drug Administration: Anesthetize a rat and perform stereotaxic surgery to implant a guide cannula aimed at a specific brain region (e.g., central nucleus of the amygdala, CeA). After recovery, microinject DAMGO (e.g., 2 nmol) through the cannula.

-

Perfusion and Tissue Fixation: Ninety minutes to two hours after injection, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Brain Sectioning: Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection. Cut 40 μm sections using a cryostat or microtome.

-

Immunostaining:

-

Wash sections in phosphate-buffered saline (PBS).

-

Incubate in a primary antibody solution targeting Fos protein (e.g., rabbit anti-c-Fos) overnight at 4°C.

-

Wash and incubate in a biotinylated secondary antibody solution (e.g., biotinylated goat anti-rabbit IgG).

-

Amplify the signal using an avidin-biotin complex (ABC) method.

-

Visualize the reaction product using diaminobenzidine (DAB) to create a brown/black nuclear stain.

-

-

Microscopy and Analysis: Mount the stained sections on slides, dehydrate, and coverslip. Image the sections using a light microscope and count the number of Fos-immunoreactive nuclei in various brain regions to map the circuit activated by DAMGO.

Protocol: In Vivo Microdialysis

This protocol allows for the measurement of DAMGO concentrations or its effect on neurotransmitter levels in the brain interstitial fluid of freely moving animals.

Methodology:

-

Probe Implantation: Anesthetize an animal and use stereotaxic surgery to implant a microdialysis guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with sterile Ringer's solution at a low, constant flow rate (e.g., 1-2 μL/min).

-

Baseline Collection: Collect baseline dialysate samples for 1-2 hours to establish stable neurotransmitter levels.

-

DAMGO Administration: Administer DAMGO systemically (e.g., intravenously) or through the microdialysis probe itself ("retrodialysis").

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for several hours post-administration.

-

Analysis: Analyze the collected samples for DAMGO concentration or neurotransmitter levels (e.g., dopamine, GABA) using highly sensitive techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

DAMGO is a cornerstone pharmacological tool for investigating the μ-opioid system's role in the CNS. Its high selectivity allows for precise interrogation of MOR-mediated functions, from synaptic transmission and neuronal excitability to complex behaviors like analgesia, reward, and feeding. Through its presynaptic and postsynaptic inhibitory actions, DAMGO profoundly modulates neural circuits. Understanding its quantitative effects, diverse signaling pathways, and the experimental protocols used to study them is essential for researchers and drug development professionals aiming to unravel the complexities of opioid signaling and develop novel therapeutics.

References

- 1. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DAMGO TFA and its Interaction with the Endogenous Opioid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) trifluoroacetate (TFA), a highly selective synthetic peptide agonist for the µ-opioid receptor (µOR). We delve into the intricate interactions of DAMGO with the endogenous opioid system, detailing its binding affinity, functional potency, and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for studying µOR agonism, and visualizes complex biological pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for professionals engaged in opioid research and the development of novel therapeutics.

Introduction to the Endogenous Opioid System

The endogenous opioid system is a critical neuromodulatory system involved in a wide array of physiological processes, including pain perception (analgesia), mood regulation, stress responses, and reward pathways.[1][2][3][4][5] This system comprises endogenous opioid peptides (such as endorphins, enkephalins, and dynorphins), their corresponding G protein-coupled receptors (GPCRs)—primarily the µ (mu), δ (delta), and κ (kappa) opioid receptors (MOR, DOR, KOR)—and the intracellular signaling molecules that transduce their effects.

Opioid receptors are expressed throughout the central and peripheral nervous systems. Upon activation by an agonist, these receptors initiate a cascade of intracellular events, most commonly through the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, the modulation of ion channel activity, and the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and the initiation of distinct signaling pathways. The µ-opioid receptor is the primary target for many clinically used opioid analgesics, as well as for endogenous peptides like β-endorphin.

DAMGO TFA: A Selective µ-Opioid Receptor Agonist

DAMGO is a synthetic analogue of enkephalin that exhibits high selectivity and affinity for the µ-opioid receptor. The trifluoroacetate (TFA) salt is a common formulation for this peptide. Its high selectivity makes it an invaluable tool for elucidating the specific functions and signaling pathways of the µ-opioid receptor, distinguishing its effects from those mediated by δ- or κ-opioid receptors.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C28H36F3N5O8 | |

| Molecular Weight | 627.61 g/mol | |

| CAS Number | 950492-85-0 | |

| Solubility | Water (90 mg/mL), DMSO (30 mg/mL) | |

| Storage | -20°C, dry, sealed |

Quantitative Pharmacology of DAMGO

The precise quantification of DAMGO's interaction with opioid receptors is fundamental to its use in research. The following tables summarize its binding affinities and functional potencies across different opioid receptor subtypes.

Binding Affinity (Ki / Kd)

Binding affinity describes the strength of the interaction between a ligand and a receptor. A lower Ki or Kd value indicates a higher affinity.

| Receptor Subtype | Binding Affinity (nM) | Assay Type | Species/System | Reference |

| µ-Opioid Receptor (µOR) | 1.18 (Ki) | Radioligand Binding | Human | |

| 3.46 (Kd) | Radioligand Binding | Native µOR | ||

| 1.23 (Ki) | Radioligand Binding | |||